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Compound of Interest |

Compound Name: Methyl 4-azidobutanoate
CAS No.: 87517-47-3
Cat. No.: B1601635
- 7

Methyl 4-azidobutanoate is a bifunctional organic molecule that has emerged as a valuable
tool in chemical biology, drug discovery, and materials science. Its structure incorporates two
key functional groups: a terminal azide and a methyl ester. This dual functionality allows it to
act as a versatile hetero-bifunctional linker. The azide group is a premier participant in
bioorthogonal "click chemistry," most notably the Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC), enabling the efficient and specific conjugation to alkyne-modified
molecules.[1] Concurrently, the methyl ester provides a handle for classical ester chemistry,
such as hydrolysis to a carboxylic acid for further functionalization. This guide provides a
comprehensive overview of its chemical properties, a detailed protocol for its synthesis, its key
reactive pathways, and critical safety information for its handling in a research environment.

Section 1: Physicochemical and Spectroscopic
Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental
properties. While extensive experimental data for methyl 4-azidobutanoate is not widely
published, its properties can be reliably predicted based on its structure and known data from
analogous compounds.

Core Physicochemical Data
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The core properties of methyl 4-azidobutanoate are summarized in the table below. The
molecular weight is calculated from its chemical formula.

Property Value Source

Chemical Formula CsHoN3O:2 (Calculated)

Molecular Weight 143.14 g/mol (Calculated)
Colorless to pale yellow oil

Appearance ) [2]
(Predicted)

Boiling Point Data not available

Density Data not available

Soluble in polar organic

Solubility solvents (e.g., DMSO, DMF, [3]
CH2Cl2)

SMILES COC(=0)CCCN=[N+]=[N-]
DPCLIJBYTRUAAHH-

InChlKey

UHFFFAOYSA-N

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized
molecule. The following data are predicted based on the analysis of its functional groups.

1.2.1 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional
groups. The most prominent and diagnostic absorption is the sharp, intense peak from the
azide group.[4]

e ~2100 cm~! (Strong, Sharp): Asymmetric stretching vibration of the azide moiety (N=N+=N~).
This peak is a definitive indicator of a successful synthesis.[4]

e ~1740 cm~1 (Strong): C=0 stretching vibration of the saturated methyl ester.[5]
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2850-2960 cm~* (Medium): C-H stretching vibrations of the aliphatic methylene and methyl
groups.

~1200 cm~1 (Strong): C-O stretching vibration of the ester group.[5]

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most

powerful tool for structural elucidation of the final product.

'H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show four distinct
signals corresponding to the different proton environments in the molecule.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.67 Singlet (s) 3H -OCHs (Methyl ester)
] -CH2-Ns (Methylene

~3.35 Triplet (t) 2H ] )
adjacent to azide)
-CH2-C(=0)0-

~2.45 Triplet (t) 2H (Methylene adjacent
to carbonyl)

) -CH2-CH2-CHz2-
~1.95 Quintet (p) 2H

(Central methylene)

13C NMR Spectrum (Predicted): The carbon NMR spectrum will show five signals, one for
each unique carbon atom.

Chemical Shift (6, ppm) Assighment

~173.5 C=0 (Ester carbonyl)

~51.5 -OCHs (Methyl ester)

~50.8 -CHz2-Ns (Carbon adjacent to azide)

~30.5 -CH2-C(=0)0O- (Carbon adjacent to carbonyl)
~24.0 -CH2-CH2-CHz2- (Central carbon)
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1.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can
reveal structural information through fragmentation patterns.

e Molecular lon (M+): A peak at m/z = 143 corresponding to [CsHoN3O2]*.
o Key Fragmentation Pathways:

o Loss of Dinitrogen (N2): A significant fragment at m/z = 115, resulting from the facile loss of
a stable N2 molecule from the azide group. This is a characteristic fragmentation for
organic azides.[6]

o Loss of Azide Radical (*Ns): A fragment at m/z = 100.

o Loss of Methoxy Group (*OCH?s): A fragment at m/z = 112.

Section 2: Synthesis and Purification

The most direct and reliable method for preparing methyl 4-azidobutanoate is via a
bimolecular nucleophilic substitution (Sn2) reaction, using the readily available methyl 4-
halobutanoate (e.g., bromo- or chloro- derivative) as the starting material and sodium azide as
the nucleophile.[3] The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl
sulfoxide (DMSO) is critical, as it effectively solvates the sodium cation, leaving a "naked" and
highly nucleophilic azide anion, which accelerates the reaction rate.[3]

Experimental Protocol: Synthesis from Methyl 4-
bromobutanoate

CRITICAL SAFETY WARNING: Sodium azide is acutely toxic and can be fatal if swallowed or
absorbed through the skin. Contact with acid liberates highly toxic and explosive hydrazoic acid
gas. This entire procedure must be performed in a certified chemical fume hood with
appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and
heavy-duty nitrile gloves.[3]

Reagents and Materials:

e Methyl 4-bromobutanoate (1.0 eq)
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e Sodium azide (NaNs) (1.2 - 1.5 eq)

e Anhydrous Dimethylformamide (DMF)

o Diethyl ether (or Ethyl acetate)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

e Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

Step-by-Step Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve sodium azide (1.2 eq) in anhydrous DMF.

» Addition of Precursor: To the stirred suspension, add methyl 4-bromobutanoate (1.0 eq)
dropwise at room temperature.

» Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by
observing the disappearance of the starting material.

o Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a
separatory funnel containing deionized water. c. Extract the aqueous phase three times with
diethyl ether. d. Combine the organic layers and wash sequentially with saturated aqueous
NaHCOs and brine. This step is crucial to remove any unreacted starting materials and DMF.

e Drying and Concentration: Dry the combined organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not
heat the crude product to high temperatures due to the potential thermal instability of azides.

 Purification: The resulting crude oil can be purified by flash column chromatography on silica
gel using a hexane/ethyl acetate gradient to yield the pure methyl 4-azidobutanoate as a
colorless oil.
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Synthesis Workflow Diagram
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Caption: Sn2 synthesis of Methyl 4-azidobutanoate.

Section 3: Chemical Reactivity and Applications

The synthetic utility of methyl 4-azidobutanoate is dominated by the reactivity of its azide
terminus, primarily in bioorthogonal ligation reactions.

The Azide Group: Gateway to "Click Chemistry"

The azide functional group is relatively inert to many common reaction conditions found in
biological systems, making it an ideal "bioorthogonal” handle. Its primary reactivity is seen in
cycloaddition reactions.

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This is the most prominent reaction
of methyl 4-azidobutanoate. In the presence of a copper(l) catalyst, the azide reacts rapidly
and specifically with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole
ring. This reaction is exceptionally robust, high-yielding, and can be performed in aqueous
environments, making it perfect for bioconjugation applications such as labeling proteins,
nucleic acids, or surfaces.

Reactants

[Methyl 4-azidobutanoate (R-N3)] @Ikyne-modified Substrate (R'-CECHD

N

ycloaddition
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Caption: The CuAAC "Click Chemistry" Reaction.
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The Ester Group: A Handle for Derivatization

While less utilized for bioorthogonal applications, the methyl ester group offers a route for
further chemical modification:

o Hydrolysis: The ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions
to yield the corresponding 4-azidobutanoic acid. This carboxylic acid can then be coupled to
amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amide bonds.

o Transesterification: Reaction with other alcohols under acidic or basic catalysis can swap the
methyl group for a different alkyl group.

Section 4: Safety and Handling

Authoritative Grounding & Field Experience: Organic azides are energy-rich compounds and
must be treated with respect and caution. While short-chain alkyl azides like this one are
generally less shock-sensitive than heavy metal azides, the potential for rapid decomposition
exists.

» Toxicity of Precursors: The starting material, sodium azide (NaNs), is severely toxic.[3]
Always handle it in a fume hood and prevent any contact with acids, which generates the
highly toxic and explosive gas, hydrazoic acid (HNs).

o Thermal Instability: Avoid heating methyl 4-azidobutanoate to high temperatures.
Distillation should be avoided; purification is best achieved via column chromatography and
solvent removal at moderate temperatures (<40°C).

e Mechanical Shock: Avoid scratching or scraping the pure compound with metal spatulas.
Use plastic or Teflon-coated labware where possible.

o Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away
from acids and oxidizing agents. Refrigeration is recommended for long-term storage.

» Disposal: All waste containing azides must be treated as hazardous. Quench residual azide
solutions with an appropriate reducing agent according to your institution's safety protocols
before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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